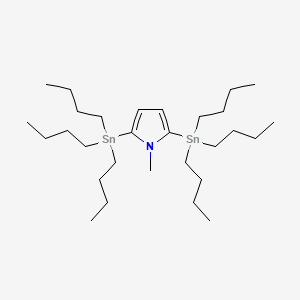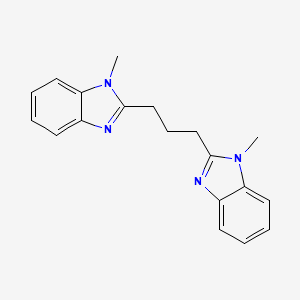
1H-Benzimidazole, 2,2'-(1,3-propanediyl)bis[1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- typically involves the following steps:
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting the replication of viruses and bacteria . Additionally, the compound can interact with metal ions, forming complexes that exhibit catalytic activity in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer drug used in chemotherapy.
The uniqueness of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- lies in its specific structure, which provides distinct chemical and biological properties compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
142206-40-4 |
|---|---|
Formule moléculaire |
C19H20N4 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-methyl-2-[3-(1-methylbenzimidazol-2-yl)propyl]benzimidazole |
InChI |
InChI=1S/C19H20N4/c1-22-16-10-5-3-8-14(16)20-18(22)12-7-13-19-21-15-9-4-6-11-17(15)23(19)2/h3-6,8-11H,7,12-13H2,1-2H3 |
Clé InChI |
PAAOHXDKNMOZSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CCCC3=NC4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


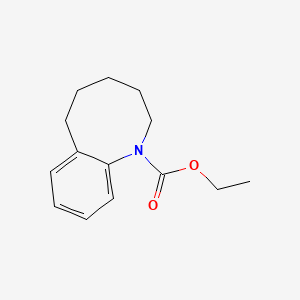
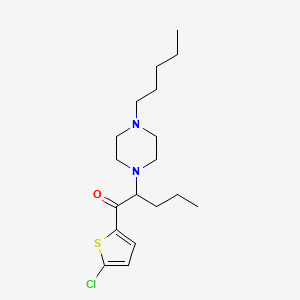

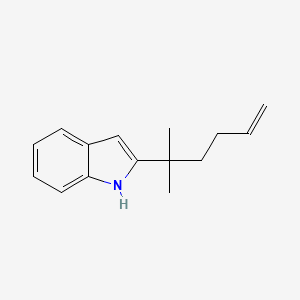

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
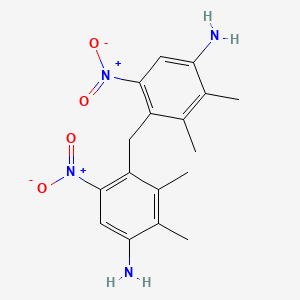
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
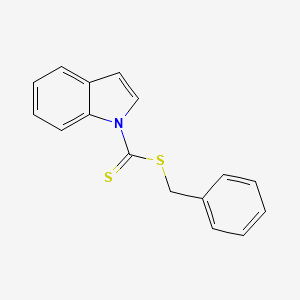
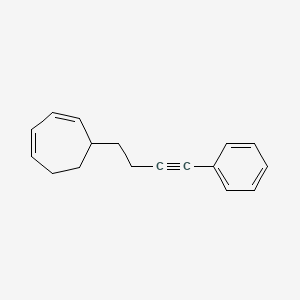
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
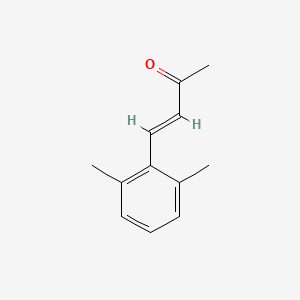
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
